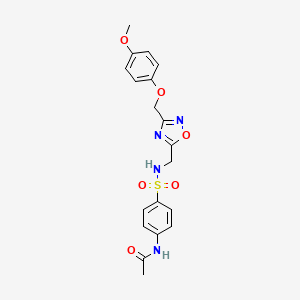

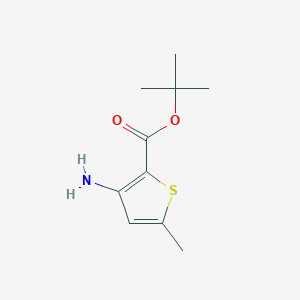

![molecular formula C27H26ClN3OS B2524668 4-benzyl-N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1189732-22-6](/img/structure/B2524668.png)

4-benzyl-N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

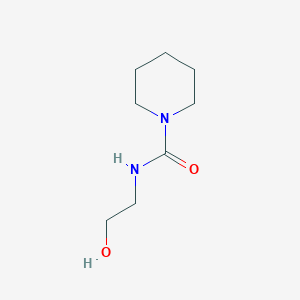

The molecular structure of this compound includes a thiazolo[5,4-c]pyridine core, which is a heterocyclic compound . It also contains benzyl groups and a benzamide group.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, reactions at the benzylic position are common in organic chemistry .Aplicaciones Científicas De Investigación

Central Nervous System (CNS) Acting Drugs

Compounds with heterocycles containing heteroatoms like nitrogen (N), sulfur (S), and oxygen (O) are extensively studied for their CNS activities. These activities range from antidepressant, euphoric, to convulsant effects, depending on their functional chemical groups. The study by Saganuwan (2017) highlighted the potential of functional chemical groups in heterocycles for CNS drug synthesis, pointing towards the relevance of compounds similar to the queried chemical for CNS drug development (Saganuwan, 2017).

Synthesis Pathways and Modifications

The synthesis and modification of heterocyclic compounds, including those with thiazolo[5,4-c]pyridin rings, are crucial for developing more potent CNS drugs. Literature searches reveal common pathways for the synthesis of benzimidazoles, imidazothiazoles, and imidazoles, suggesting potential methods for synthesizing and modifying compounds similar to the one for enhanced CNS activity. This is particularly relevant for addressing the growing incidence of CNS diseases (Saganuwan, 2020).

Biological Activity

Heterocyclic compounds bearing structural similarities to the queried compound are extensively researched for their biological significance, including antibacterial, anticancer, and CNS activities. Triazine scaffolds, for example, demonstrate a wide range of biological activities and provide a basis for the development of future drugs. This underscores the potential biological applications of the chemical compound and its relevance in scientific research (Verma, Sinha, & Bansal, 2019).

Mecanismo De Acción

Target of Action

The primary target of 4-benzyl-N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is tyrosinase . Tyrosinase is a key enzyme involved in the production of melanin, a pigment responsible for the color of skin, hair, and eyes.

Mode of Action

The compound inhibits the activity of tyrosinase . By binding to the active site of the enzyme, it prevents the enzyme from catalyzing the oxidation of tyrosine to melanin. This results in a decrease in melanin production.

Propiedades

IUPAC Name |

4-benzyl-N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3OS.ClH/c31-26(23-13-11-21(12-14-23)17-20-7-3-1-4-8-20)29-27-28-24-15-16-30(19-25(24)32-27)18-22-9-5-2-6-10-22;/h1-14H,15-19H2,(H,28,29,31);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZLRFWFDRLDKEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4)CC5=CC=CC=C5.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

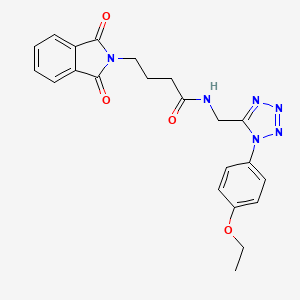

![4-[[1-[(2-Methoxyphenyl)methyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2524589.png)

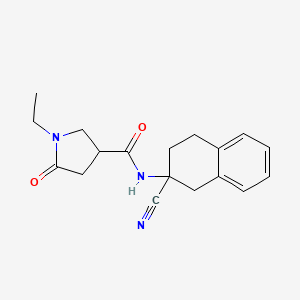

![N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-(1,2,4-triazol-1-yl)ethanimidamide](/img/structure/B2524593.png)

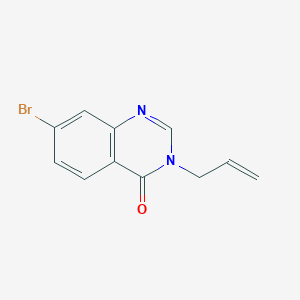

![N-[3-[2-(furan-2-carbonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2524599.png)

![3-benzyl-7-(2-methoxyphenyl)-2-oxo-N-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxamide](/img/structure/B2524600.png)

![1-(3-Chlorophenyl)-4-(3-methylpiperidyl)pyrazolo[5,4-d]pyrimidine](/img/structure/B2524605.png)